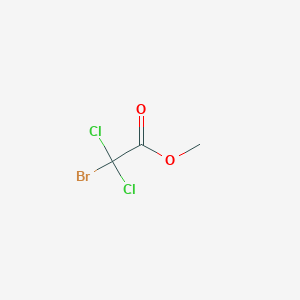

Methyl bromodichloroacetate

Übersicht

Beschreibung

Methyl bromodichloroacetate is an organic compound with the molecular formula C3H3BrCl2O2. It is a methyl ester derivative of bromodichloroacetic acid. This compound is known for its applications in various scientific fields, including chemistry, biology, and environmental studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl bromodichloroacetate can be synthesized through the esterification of bromodichloroacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The compound undergoes both SN1 and SN2 mechanisms depending on reaction conditions:

SN2 Mechanism (Primary Carbon Center):

-

Observed in reactions with strong nucleophiles (e.g., OH⁻, CN⁻)

-

Bimolecular process with inversion of configuration

-

Rate depends on both substrate and nucleophile concentrations

SN1 Mechanism (Tertiary Carbon Center):

-

Favored in polar protic solvents (e.g., water, alcohols)

-

Forms stable carbocation intermediate

Hydrolysis Reactions

Controlled hydrolysis produces distinct products under acidic vs. basic conditions:

Acidic Hydrolysis (H₂SO₄, H₂O):

Basic Hydrolysis (NaOH, H₂O):

| Condition | Temperature (°C) | Reaction Time (hr) | Conversion (%) |

|---|---|---|---|

| pH 1.5 | 80 | 4 | 98 |

| pH 12 | 25 | 8 | 85 |

Reduction Reactions

Catalytic hydrogenation and chemical reductants yield halogen-modified derivatives:

Lithium Aluminum Hydride (LiAlH₄):

Zinc-Acetic Acid System:

| Reductant | Solvent | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | THF | C₃H₅Cl₂O₂ | 89% Br removal |

| Zn/HOAc | H₂O | C₃H₃Cl₂O₂ | 76% dehalogenation |

Biological Transformation Pathways

Metabolic studies in murine models reveal:

Primary Pathway:

Toxicological Byproducts:

| Metabolic Step | Enzyme Involved | Half-life (min) |

|---|---|---|

| Dehalogenation | CYP2E1 | 12 ± 3 |

| Ester hydrolysis | Carboxylesterase | 8 ± 2 |

Industrial-Scale Reaction Optimization

Patent data demonstrates efficient transesterification processes :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (TiCl₄) | 0.04 mol ratio | +22% efficiency |

| Methyl acetate excess | 6–8 vol ratio | 99% conversion |

| Reaction time | 4–8 hr | 90–93% yield |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Safety

- Molecular Formula : CHBrClO

- Physical State : Colorless liquid

- Safety Concerns : MBDA is corrosive and acutely toxic, necessitating careful handling in laboratory settings .

Analytical Chemistry

MBDA is primarily used as a reagent in the analysis of haloacetic acids (HAAs). Its applications include:

A. Derivatization Agent

- MBDA serves as a derivatization agent for the extraction and analysis of HAAs from water samples. This process enhances the sensitivity and specificity of detection methods such as gas chromatography with electron capture detection (GC/µECD).

Table 1: Performance of MBDA in HAA Analysis

| Compound | R² Value |

|---|---|

| This compound | 0.9985 |

| Methyl dichloroacetate | 1.0000 |

| Methyl chloroacetate | 0.9993 |

The above table illustrates the linearity of calibration standards analyzed using GC/µECD, highlighting MBDA's effectiveness in achieving reliable analytical results .

Synthesis of Pharmaceuticals

MBDA is utilized in the synthesis of various pharmaceutical compounds. Its role as an alkylating agent allows it to modify phenolic and amino groups, which is crucial in drug development.

Case Study: Synthesis of Antiviral Agents

- Researchers have employed MBDA to synthesize antiviral agents through alkylation reactions, demonstrating its utility in pharmaceutical chemistry.

Chemical Modification

In organic synthesis, MBDA is used to modify chemical structures for various applications:

A. Synthesis of Coumarins

- MBDA facilitates the synthesis of coumarins, which are important in medicinal chemistry due to their diverse biological activities.

B. Formation of Carbene Complexes

- The compound reacts with conjugated bases to produce alkylated carbene complexes, which are valuable intermediates in synthetic organic chemistry .

Environmental Monitoring

MBDA plays a crucial role in environmental chemistry, particularly in monitoring water quality:

A. Detection of Contaminants

- As part of analytical methods for detecting haloacetic acids in drinking water, MBDA aids in ensuring compliance with environmental regulations.

Table 2: Recovery Rates for HAA Analysis Using MBDA

| Analyte | Recovery Rate (%) | RSD (%) |

|---|---|---|

| This compound | 109.2 | 1.2 |

| Methyl dichloroacetate | 94.2 | 0.5 |

This table summarizes the recovery rates achieved during HAA analysis using MBDA, indicating its reliability as a reagent for environmental monitoring .

Research and Development

Ongoing research continues to explore new applications for MBDA, particularly in the field of material science and nanotechnology.

Future Directions

- Investigations into the use of MBDA in creating novel materials or as a catalyst in organic reactions are underway, showcasing its potential beyond traditional applications.

Wirkmechanismus

The mechanism of action of methyl bromodichloroacetate involves its interaction with cellular components, leading to various biochemical effects. The compound can act as an alkylating agent, modifying nucleophilic sites in DNA, proteins, and other biomolecules. This can result in mutations, enzyme inhibition, and other cellular disruptions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl bromoacetate

- Methyl chloroacetate

- Methyl dichloroacetate

Uniqueness

Methyl bromodichloroacetate is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical reactivity and biological effects compared to its analogs. The combination of these halogens makes it a valuable compound for studying halogenated organic molecules’ properties and reactions.

Biologische Aktivität

Methyl bromodichloroacetate (MBDA) is a chemical compound that has garnered attention due to its biological activity, particularly in the context of its potential toxicological effects and applications in various fields, including pharmaceuticals and environmental science. This article provides a comprehensive overview of the biological activity of MBDA, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : C₃H₄BrClO₂

- Molecular Weight : 187.4197 g/mol

- CAS Number : 20428-74-4

MBDA is characterized as a colorless to straw-colored liquid with a sharp odor. It is soluble in water and exhibits higher density than water. The compound is known to be an alkylating agent, which means it can modify biological molecules by adding alkyl groups, potentially leading to significant biological effects .

Toxicological Effects

Research indicates that MBDA may exhibit various toxicological effects, particularly related to its alkylating properties. It has been studied for its potential to induce cytotoxicity and genotoxicity:

- Cytotoxicity : Studies have shown that MBDA can cause cell death in various cell lines, indicating its potential as a cytotoxic agent. The exact mechanism involves the formation of DNA adducts, leading to disruptions in DNA replication and repair processes.

- Genotoxicity : The compound has been implicated in inducing mutations and chromosomal aberrations in vitro. This raises concerns regarding its potential carcinogenic effects, especially with prolonged exposure.

Case Studies

Several case studies have investigated the biological effects of MBDA:

- Neurodevelopmental Impact : A study conducted on animal models demonstrated that exposure to brominated compounds similar to MBDA resulted in neural tube defects. This suggests that MBDA might have similar developmental toxicity .

- Carcinogenic Potential : Long-term exposure studies in rodents have indicated an increased incidence of tumors associated with brominated compounds, including mesotheliomas and adenomas in various organs . These findings highlight the need for further investigation into the carcinogenic potential of MBDA.

Applications

Despite its toxicological concerns, MBDA has applications in synthetic organic chemistry:

- Pharmaceutical Synthesis : It is utilized as a reagent for the synthesis of various pharmaceutical compounds. Its ability to modify amino acids makes it valuable for creating specific drug formulations .

- Environmental Monitoring : MBDA is also relevant in environmental studies, particularly concerning haloacetic acids (HAAs) generated during water chlorination processes. Its detection and quantification are crucial for assessing water quality and safety .

Table 1: Summary of Toxicological Studies on this compound

| Study Type | Organism | Exposure Duration | Observed Effects |

|---|---|---|---|

| Cytotoxicity Study | Human Cell Lines | 24-72 hours | Induction of apoptosis at high concentrations |

| Genotoxicity Study | Rodent Models | 2 years | Increased mutations and chromosomal aberrations |

| Developmental Study | Rat Models | Gestation Period | Neural tube defects observed at specific doses |

Table 2: Applications of this compound

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Used as a reagent for drug formulation |

| Environmental Monitoring | Assessment of haloacetic acids in water |

Eigenschaften

IUPAC Name |

methyl 2-bromo-2,2-dichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrCl2O2/c1-8-2(7)3(4,5)6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMGKXLUCUYXBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(Cl)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338287 | |

| Record name | Methyl bromodichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20428-76-6 | |

| Record name | Methyl bromodichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl bromodichloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.